![molecular formula C9H15F3O B13524307 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,2,2-Trifluoroethyl)cyclohexyl]methanol is a fluorinated cyclohexane derivative characterized by a trifluoroethyl substituent at the 3-position of the cyclohexyl ring and a hydroxymethyl group. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the cyclohexane ring. The trifluoroethyl group imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Stereochemical Considerations
The mixture of diastereomers arises from chiral centers in the cyclohexyl ring and trifluoroethyl group. Key stereochemical outcomes include:
-
Kinetic vs. Thermodynamic Control : Reaction conditions (e.g., solvent, temperature) dictate diastereomer ratios. For example, methanol or cyclohexane as solvents influence spiroketalization selectivity .
-
Catalytic Influence : Squaramide catalysts in asymmetric synthesis can enhance diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) .
Diastereomer Ratios in Key Reactions
Reaction Type | Conditions | Diastereomer Ratio | Source |
---|---|---|---|
Spiroketalization | Camphorsulfonic acid, toluene | 4.0:1 (kinetic) | |
Asymmetric Catalysis | Squaramide catalyst C2 | >20:1 dr |
Functional Group Transformations
The compound undergoes diverse transformations due to its reactive hydroxyl group and electron-withdrawing trifluoroethyl moiety:
-
Oxidation :
-
Converts the alcohol to a ketone under oxidizing agents (e.g., CrO₃).
-
Steric hindrance from the cyclohexyl ring may reduce reactivity.
-
-
Alkylation :
-
Reaction with alkyl halides (e.g., MeI) under basic conditions (e.g., NaH) yields ethers.
-
Diastereomer-specific reactivity may occur due to steric effects.
-
-
Esterification :
-
Radical Reactions :
Reactivity Modulation by Trifluoroethyl Group
The trifluoroethyl moiety enhances:
-
Electronegativity : Polarizes adjacent bonds, increasing susceptibility to nucleophilic attack.
-
Hydrogen Bonding : Facilitates interactions with biological targets (e.g., enzyme active sites).
-
Membrane Permeability : Lipophilic nature aids in crossing biological barriers.
Comparison with Analogous Compounds
Compound | Key Difference | Reactivity Impact |
---|---|---|
3-(Trifluoromethyl)cyclohexanemethanol | Lacks ethyl chain | Reduced steric hindrance |
4-(Trifluoromethyl)phenylmethanol | Phenyl ring replaces cyclohexyl | Increased aromatic stability |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol | Branched CF₃ group | Enhanced hydrogen bonding, lipophilicity |
Scientific Research Applications
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a solvent in specialized chemical processes.
Mechanism of Action
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include fluorinated cyclohexanol and cyclohexylmethanol derivatives. Key comparisons are outlined below:
Structural and Physicochemical Properties
Compound Name | CAS Number | Fluorine Substituent | Hydroxyl Group Position | Diastereomerism | Similarity Score (to Target) |
---|---|---|---|---|---|
[3-(2,2,2-Trifluoroethyl)cyclohexyl]methanol (Mixture) | N/A | Trifluoroethyl | 1-position (methanol) | Yes | 1.00 (Reference) |
trans-(4-(Trifluoromethyl)cyclohexyl)methanol | 22419-35-8 | Trifluoromethyl | 1-position (methanol) | No (trans only) | 0.81 |
4-(Trifluoromethyl)cyclohexanol | 75091-93-9 | Trifluoromethyl | 4-position (cyclohexanol) | No | 0.71 |
(3,3-Difluorocyclobutyl)methanol | 1202577-61-4 | Difluorocyclobutyl | 1-position (methanol) | No | 0.92 |
Key Findings :
- Trifluoroethyl vs. Trifluoromethyl Groups: The trifluoroethyl group in the target compound provides greater conformational flexibility and slightly lower electronegativity compared to the rigid trifluoromethyl group in analogs like trans-(4-(trifluoromethyl)cyclohexyl)methanol. This flexibility may enhance binding to dynamic biological targets .
- Diastereomerism: The diastereomeric mixture of the target compound introduces variability in solubility and crystallinity compared to single-isomer analogs. For example, trans-(4-(trifluoromethyl)cyclohexyl)methanol exhibits higher melting points due to its rigid trans configuration .
Biological Activity
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is a compound that has garnered attention due to its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclohexyl ring substituted with a trifluoroethyl group and a hydroxymethyl group. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can influence the biological activity of compounds significantly.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Studies have shown that similar structures can inhibit the growth of various pathogens, suggesting that [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may possess similar effects, although specific data on this compound is limited .
- Inhibition of Trypanosoma brucei : In medicinal chemistry investigations targeting Trypanosoma brucei, modifications to existing compounds with trifluoromethyl groups have shown promising results in improving potency and solubility. This suggests that [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol could be explored for similar applications .
- Cytotoxicity and Anti-inflammatory Properties : Compounds with similar structural motifs have been studied for their cytotoxic effects against cancer cell lines and their anti-inflammatory properties. The presence of the trifluoromethyl group often correlates with increased activity in these assays .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure can influence biological activity:
- Fluorine Substitutions : The introduction of fluorine atoms into organic molecules typically enhances their biological activity by improving binding affinity to biological targets due to increased electron-withdrawing effects .
- Hydroxymethyl Group : The presence of hydroxymethyl groups can enhance solubility and bioavailability, crucial for drug development.
Case Studies
- Trifluoromethylated Isatin Derivatives : A study on trifluoromethylated isatin derivatives showed significant antimicrobial activity against various bacterial strains. The structural analysis indicated that the trifluoromethyl group was key in enhancing interactions with microbial targets .
- Antiviral Activity : Research on related compounds has demonstrated antiviral properties against influenza viruses, suggesting potential applications for [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol in antiviral drug development .
Data Table: Summary of Biological Activities
Biological Activity | Compound/Study Reference | Observed Effects |
---|---|---|
Antimicrobial | Trifluoromethylated Isatin | Inhibition of bacterial growth |
Trypanosoma brucei Inhibitor | Medicinal Chemistry Study | Improved potency and solubility |
Cytotoxicity | Related Compounds | Significant effects on cancer cells |
Anti-inflammatory | Various Studies | Reduction in inflammatory markers |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol with controlled diastereomeric ratios?
- Methodological Answer : The synthesis can be optimized via acid-catalyzed cyclohexanol derivatization, followed by trifluoroethylation using Steglich esterification (DIC/DMAP protocol) to introduce the 2,2,2-trifluoroethyl group . Diastereomer ratios are influenced by reaction temperature and solvent polarity. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) can isolate major diastereomers. Confirm purity using TLC and NMR .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Waste must be segregated into halogenated organic waste containers and processed by certified disposal services .
Q. What analytical techniques are suitable for preliminary diastereomer identification?
- Methodological Answer : Use ¹H/¹³C NMR to detect splitting patterns from non-equivalent protons (e.g., cyclohexyl axial/equatorial H) and trifluoroethyl CF₃ coupling. Compare integration ratios of distinct peaks. FT-IR can identify hydroxyl (≈3400 cm⁻¹) and trifluoroethyl (1150–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be tailored to favor specific diastereomers during synthesis?
- Methodological Answer : Steric and electronic effects dominate diastereoselectivity. For example, bulky bases (e.g., LDA) in alkylation steps may favor equatorial trifluoroethyl positioning via thermodynamic control. Solvent polarity (e.g., DMF vs. THF) and low temperatures (–78°C) can kinetically trap less stable isomers. Monitor outcomes with chiral HPLC (Chiralpak IA column, heptane/ethanol eluent) .
Q. What computational tools predict the stereochemical behavior of diastereomers in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict energy barriers between diastereomers. Molecular dynamics simulations (e.g., Amber) assess conformational stability. Pair computational results with experimental NOESY NMR to validate spatial arrangements .
Q. How does the trifluoroethyl group influence pharmacokinetic properties in biological studies?
- Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation. Use logP measurements (shake-flask method) to quantify lipophilicity. In vitro assays (e.g., microsomal stability tests) compare half-life against non-fluorinated analogs. Correlate results with X-ray crystallography to study binding interactions .
Q. What strategies resolve contradictions in diastereomer reactivity data across studies?
- Methodological Answer : Cross-validate findings using orthogonal methods:
- Contradiction in reaction rates : Replicate under standardized conditions (controlled humidity, inert atmosphere).
- Divergent product ratios : Perform kinetic vs. thermodynamic control experiments.
- Stereochemical misassignments : Use single-crystal X-ray diffraction for absolute configuration confirmation .
Properties
Molecular Formula |
C9H15F3O |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h7-8,13H,1-6H2 |
InChI Key |
WIYKLZMXVABIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CO)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.